Piperidine, 1-((2-methyl-1H-indol-1-yl)acetyl)-
Overview
Description
Piperidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- is a compound that combines the structural features of piperidine and indole Piperidine is a six-membered heterocycle containing one nitrogen atom, while indole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- typically involves the acylation of piperidine with an indole derivative. One common method is the reaction of 2-methylindole with an acyl chloride in the presence of a base, followed by the addition of piperidine. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the acyl moiety can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include indole-2,3-dione derivatives from oxidation, alcohol derivatives from reduction, and various substituted piperidine derivatives from substitution reactions .
Scientific Research Applications
Piperidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of piperidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and indole derivatives, such as:
- Piperidine, 1-((1H-indol-1-yl)acetyl)-
- Piperidine, 1-((2-methyl-1H-indol-3-yl)acetyl)-
- Piperidine, 1-((2-methyl-1H-indol-5-yl)acetyl)-
Uniqueness
Piperidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- is unique due to the specific positioning of the indole and piperidine moieties, which can influence its chemical reactivity and biological activity. The presence of the 2-methyl group on the indole ring can also affect the compound’s properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(2-methylindol-1-yl)-1-piperidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-13-11-14-7-3-4-8-15(14)18(13)12-16(19)17-9-5-2-6-10-17/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFAVFDTZUNPDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167630 | |
Record name | Piperidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163629-10-5 | |
Record name | Piperidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163629105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-((2-methyl-1H-indol-1-yl)acetyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30167630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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